(R)-4-Chloro-2,3-dihydrobenzofuran-3-amine
Description
(R)-4-Chloro-2,3-dihydrobenzofuran-3-amine is a chiral amine derivative of dihydrobenzofuran, characterized by a chlorine substituent at the 4-position of the benzofuran ring. Its hydrochloride salt (CAS: 2102412-96-2) has a molecular formula of C₈H₉Cl₂NO and a molecular weight of 206.07 g/mol . The compound is typically stored under inert atmospheric conditions at room temperature . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways .
Properties
IUPAC Name |
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGZTFSBYXGAEC-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-2,3-dihydrobenzofuran-3-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various cyclization reactions, such as the Friedel-Crafts acylation followed by cyclization.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Amination: The final step involves the introduction of the amine group at the 3-position. This can be achieved through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production of ®-4-Chloro-2,3-dihydrobenzofuran-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-4-Chloro-2,3-dihydrobenzofuran-3-amine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chloro or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Melatonergic Agents
(R)-4-Chloro-2,3-dihydrobenzofuran-3-amine has been identified as a potential melatonergic agent. Compounds derived from benzofuran and dihydrobenzofuran structures have shown promise in treating sleep disorders and related conditions. These compounds can bind to human melatonergic receptors, exhibiting agonistic properties similar to melatonin. They may be beneficial for conditions such as insomnia, seasonal affective disorder, and anxiety disorders due to their ability to modulate circadian rhythms and sleep patterns .
Poly(ADP-ribose) Polymerase Inhibitors
Recent studies have highlighted the structural modifications of benzofuran derivatives that enhance their inhibitory activity against poly(ADP-ribose) polymerase (PARP-1). For instance, derivatives of 2,3-dihydrobenzofuran have been synthesized and evaluated for their potency as PARP-1 inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms . The lead compounds derived from these studies exhibited IC50 values indicating effective inhibition.
Organic Synthesis
Synthesis Methodologies
The synthesis of this compound can be achieved through various methodologies including domino reactions and asymmetric organocatalytic processes. For example, K₃PO₄-promoted domino reactions have been developed to produce highly substituted chiral benzofurans with good yields and selectivity. These methods facilitate the creation of complex molecules from simpler precursors in a single reaction step .
Diastereoselective Synthesis
Research has focused on achieving diastereoselective synthesis of substituted 2,3-dihydrobenzofurans using different catalytic systems. The configuration of chiral auxiliaries plays a significant role in determining the stereochemical outcome of these reactions. This aspect is critical for developing compounds with specific biological activities .
Biological Activities
Anxiolytic and Antidepressant Effects
The pharmacological profile of this compound suggests potential anxiolytic and antidepressant effects. Compounds with similar structures have been investigated for their ability to alleviate symptoms of anxiety and depression by modulating neurotransmitter systems in the brain . This application is particularly relevant given the increasing prevalence of mood disorders globally.
Summary Table of Applications
Mechanism of Action
The mechanism of action of ®-4-Chloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of (R)-4-Chloro-2,3-dihydrobenzofuran-3-amine are differentiated by substituents (e.g., halogens, trifluoromethyl groups) at the 4-, 5-, or 7-positions of the benzofuran core. Below is a detailed comparison:
Structural and Physicochemical Properties
Notes:
- Chlorine vs. Fluorine : The 4-Cl analog (target compound) exhibits greater electron-withdrawing effects compared to 4-F, influencing its reactivity in nucleophilic substitutions (e.g., SNAr reactions) .
- Trifluoromethyl Group: The 5-CF₃ derivative (C₉H₈F₃NO) increases metabolic stability and membrane permeability, making it favorable in CNS drug design .
- Dual Halogenation : Compounds like (R)-5-Bromo-4-fluoro- and (3R)-6-Bromo-7-chloro- analogs introduce steric and electronic complexity, often requiring tailored synthetic protocols .
Commercial Availability and Pricing
Notes:
Biological Activity
(R)-4-Chloro-2,3-dihydrobenzofuran-3-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran core substituted with a chlorine atom and an amine group. The presence of these functional groups contributes to its biological activity by enabling interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, potentially affecting pathways like apoptosis and cell cycle regulation.
- Receptor Binding : It may also act as a ligand for various receptors implicated in inflammatory responses and cancer progression.
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines.
The compound's activity against leukemia cells demonstrates its potential as a therapeutic agent in targeting hematological malignancies.
Antimicrobial Activity
Studies have also explored the antimicrobial properties of this compound. Preliminary data suggest efficacy against several bacterial strains, although specific IC50 values are still under investigation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the position and nature of substituents on the benzofuran ring significantly influence the compound's biological activity. For instance:
- Chlorine Substitution : The introduction of chlorine at the para position enhances anticancer activity by improving binding interactions with target proteins.
- Amine Group : The amine functionality is essential for maintaining solubility and facilitating interaction with biological targets.
Study 1: Anticancer Efficacy
A study published in Frontiers in Pharmacology demonstrated that derivatives of benzofuran compounds, including this compound, showed significant cytotoxicity against cancer cell lines such as K562 and HL60. The study highlighted the importance of halogen substitution in enhancing anticancer properties .
Study 2: Mechanistic Insights
Research focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death, which is critical for its anticancer efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
